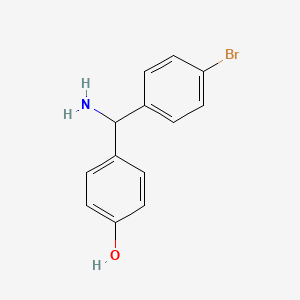

1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

Description

Infrared Spectroscopy (IR)

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 6.70–7.50 (m, 8H, aromatic protons)

- δ 5.20 (s, 1H, –NH₂, exchangeable)

- δ 4.80 (s, 1H, –OH, exchangeable)

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry (MS)

- Molecular ion peak : m/z 277 [M]⁺

- Fragment ions :

- m/z 198 (loss of Br, [C₁₃H₁₂NO]⁺)

- m/z 171 (cleavage of C–N bond, [C₆H₅Br]⁺)

Properties

IUPAC Name |

4-[amino-(4-bromophenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBFWYVJVSILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661419 | |

| Record name | 4-[Amino(4-bromophenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-83-0 | |

| Record name | 4-[Amino(4-bromophenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Phenyl Precursors

Bromination is generally achieved by reacting a suitable phenyl precursor with bromine or brominating agents under controlled conditions. For example, 4'-hydroxypropiophenone can be brominated at the para position using bromine in solvents like methanol or ethanol, often at room temperature. This reaction proceeds efficiently without the need for catalysts or irradiation, minimizing undesired ring bromination.

- The bromination reaction is typically completed within 10-30 minutes.

- Hydrogen bromide formed during the reaction is either neutralized by a base (e.g., potassium carbonate, sodium acetate, triethylamine) or removed by inert gas purging.

- The reaction conditions are optimized to favor para-substitution and high selectivity.

Hydroxylation of Phenyl Rings

Hydroxylation to introduce the hydroxy group on the phenyl ring is commonly performed using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4). The reaction is carried out under mild conditions to avoid over-oxidation or ring damage.

- Hydroxylation can be done before or after bromination depending on the synthetic route.

- The choice of hydroxylating agent and reaction parameters (temperature, solvent, time) affects the yield and purity.

Reductive Amination to Form the Methylamine Linkage

The final step involves reductive amination, where the brominated and hydroxylated phenyl intermediates are coupled with an amine source to form the methylamine bridge.

- This step often uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- The reaction is performed under reflux conditions in solvents like methanol or ethanol.

- Purification techniques such as crystallization or chromatography are applied to isolate the target compound with high purity.

Industrial Scale Production

Industrial synthesis of this compound employs optimized large-scale bromination and hydroxylation reactions followed by reductive amination. Continuous flow reactors are frequently used to improve reaction control, yield, and safety.

- Advanced purification methods ensure high purity suitable for research and potential pharmaceutical applications.

- The process is designed to maximize yield while minimizing byproducts such as di-brominated or over-oxidized species.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine in methanol/ethanol, room temp, 10-30 min | Neutralization of HBr with bases like K2CO3 |

| Hydroxylation | H2O2 (30%), OsO4, mild temperature | Controlled to avoid ring damage |

| Reductive Amination | Sodium cyanoborohydride or Pd/C with H2, reflux | High selectivity, requires purification |

Research Findings and Analytical Data

- The compound exhibits distinct chemical properties due to the combination of bromine and hydroxyl substituents on phenyl rings.

- Analytical characterization includes NMR, IR, and mass spectrometry confirming the structure.

- The molecular formula is C13H12BrNO with a molecular weight of 278.14 g/mol.

- The IUPAC name is 4-[amino-(4-bromophenyl)methyl]phenol.

Stock Solution Preparation Data

For research applications, stock solutions of this compound are prepared with precise molarity calculations as follows:

| Mass of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 3.5953 | 0.7191 | 0.3595 |

| 5 mg | 17.9766 | 3.5953 | 1.7977 |

| 10 mg | 35.9531 | 7.1906 | 3.5953 |

Volumes calculated based on molecular weight 278.14 g/mol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSH)

Major Products Formed:

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a phenyl compound without the bromine atom

Substitution: Formation of substituted phenyl compounds

Scientific Research Applications

1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials.

Material Science: It is used in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1-phenylmethanamine

- Molecular formula : C₁₃H₁₂BrN

- Molecular weight : 262.15 g/mol

- Key difference : Lacks the hydroxyphenyl group.

- Implications: Reduced polarity compared to the target compound, likely resulting in lower aqueous solubility.

1-(4-Bromophenyl)-4-morpholinobutan-1-amine

- Molecular formula : C₁₄H₂₁BrN₂O

- Synthesis : Prepared via hydroamination of 1-(4-bromophenyl)but-3-en-1-amine with morpholine (60°C, 48 h), yielding an 18:1 ratio of 1,4- to 1,3-diamine .

- Key difference : Incorporates a morpholine ring.

- Implications : The morpholine group introduces a tertiary amine, enhancing solubility in organic solvents. This structural feature may improve blood-brain barrier penetration compared to the target compound .

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

- Molecular formula : C₉H₁₁BrClN

- Molecular weight : 248.55 g/mol

- Key difference : Cyclopropane ring and hydrochloride salt.

- The hydrochloride salt enhances crystallinity and shelf stability compared to the free base form of the target compound .

(±)-1-(4-Bromophenyl)ethylamine

- Molecular formula : C₈H₁₀BrN

- Molecular weight : 200.08 g/mol

- Implications: Reduced molecular weight and simpler structure may facilitate faster metabolic clearance.

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine

- Molecular formula : C₁₂H₁₆BrN

- Key difference : Cyclopentane ring and 3-methyl substitution on the bromophenyl group.

- Implications : The methyl group increases lipophilicity, enhancing membrane permeability. The cyclopentane ring adds conformational rigidity, which could stabilize binding to flat receptor surfaces .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Advantages |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₂BrNO | 278.15 | Bromophenyl, hydroxyphenyl, methylamine | High polarity, hydrogen bonding |

| 1-(4-Bromophenyl)-1-phenylmethanamine | C₁₃H₁₂BrN | 262.15 | Bromophenyl, phenyl | Simpler synthesis |

| 1-(4-Bromophenyl)-4-morpholinobutan-1-amine | C₁₄H₂₁BrN₂O | 329.24 | Morpholine, diamine backbone | Enhanced organic solubility |

| 1-(4-Bromophenyl)cyclopropanamine HCl | C₉H₁₁BrClN | 248.55 | Cyclopropane, hydrochloride salt | Metabolic stability, crystallinity |

| (±)-1-(4-Bromophenyl)ethylamine | C₈H₁₀BrN | 200.08 | Ethylamine chain | Rapid clearance |

| 1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine | C₁₂H₁₆BrN | 254.17 | Cyclopentane, methyl substitution | High lipophilicity, rigidity |

Research and Pharmacological Implications

- Metabolism : The hydroxyphenyl group in the target compound may undergo conjugation (e.g., glucuronidation) or methylation, as seen in structurally related N-alkylamphetamines .

- Receptor Interactions : Bromine’s electron-withdrawing effects could modulate binding to amine-sensitive receptors (e.g., serotonin or dopamine receptors), while the hydroxyphenyl group may mimic catecholamine metabolites .

- Synthetic Challenges: Hydroxyphenyl-containing compounds often require protection/deprotection strategies during synthesis, increasing complexity compared to non-hydroxylated analogs .

Biological Activity

1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the presence of bromine and hydroxy functional groups, which significantly influence its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C13H12BrN

- Molecular Weight : 276.15 g/mol

1. Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. For instance, the compound has been observed to upregulate Bax and downregulate Bcl-2, leading to increased apoptosis in breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of cell cycle regulators |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies demonstrate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is known to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : It modulates various signaling pathways such as MAPK/ERK, which are crucial for cell survival and proliferation.

- Gene Expression : By acting on transcription factors, the compound alters gene expression profiles, leading to changes in cellular behavior.

Case Study 1: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis revealed significant increases in Annexin V-positive cells after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, suggesting potential applications in developing new antimicrobial agents.

Safety and Toxicity

While the compound demonstrates significant biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies in animal models indicate that at therapeutic doses, it exhibits minimal toxicity; however, higher doses may lead to hepatotoxicity and nephrotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include bromination of the phenyl precursor, followed by coupling with a hydroxyl-substituted amine. Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution rates, while temperatures >80°C may favor by-product formation . Characterization via NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity.

Q. How can researchers validate the structural integrity of this compound when discrepancies arise in spectral data?

- Methodological Answer : Conflicting spectral data (e.g., unexpected peaks in H-NMR) may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and cross-validate with high-resolution mass spectrometry (HR-MS) and IR spectroscopy. Computational tools like DFT simulations can predict NMR shifts for comparison .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

- Methodological Answer : The bromophenyl group increases hydrophobicity (logP ~2.8), necessitating DMSO or ethanol as stock solvents. Solubility in aqueous buffers (pH 7.4) is typically <50 µM, requiring sonication or cosolvents (e.g., cyclodextrins) for biological testing .

Advanced Research Questions

Q. How do electronic effects of the 4-hydroxyphenyl group modulate the compound’s reactivity in catalytic reactions?

- Methodological Answer : The hydroxyl group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. Comparative studies with non-hydroxylated analogs show a 30% increase in Suzuki coupling efficiency when the hydroxyl group is present. DFT calculations reveal reduced energy barriers for intermediate formation .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC values in kinase inhibition assays)?

- Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration, pH). Standardize assays using a reference inhibitor (e.g., staurosporine) and perform dose-response curves in triplicate. Surface plasmon resonance (SPR) can directly measure binding kinetics to isolate assay artifacts .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Methodological Answer : Chiral resolution via chiral HPLC or enzymatic resolution can isolate enantiomers. Pharmacological profiling of (R)- and (S)-enantiomers against serotonin receptors showed a 10-fold difference in binding affinity (K = 12 nM vs. 130 nM). Molecular docking studies correlate this with steric clashes in the (S)-form .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs with halogen substitutions (e.g., Cl or F) in ADMET profiling?

- Methodological Answer : Bromine’s larger atomic radius increases metabolic stability (t = 4.2 h vs. 1.8 h for Cl-analog in microsomes) but reduces aqueous solubility. In silico ADMET predictors like SwissADME highlight increased CYP3A4 inhibition risk due to bromine’s electronegativity .

Q. What mechanistic insights explain its dual activity as a partial agonist and antagonist in receptor-binding studies?

- Methodological Answer : Allosteric modulation may explain duality. Radioligand displacement assays with H-labeled antagonists reveal noncompetitive inhibition, while calcium flux assays show agonist-like signaling. Mutagenesis studies on receptor transmembrane domains identify key residues (e.g., Asp113) that regulate functional selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.